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Compound of Interest

Compound Name: 3-Methoxy-3-methylpentane

Cat. No.: B14638935 Get Quote

3-Methoxy-3-methylpentane, with the chemical formula C7H16O, is a tertiary ether.[1] Its

structure, featuring a central quaternary carbon bonded to a methoxy group, two ethyl groups,

and a methyl group, presents an interesting case for theoretical investigation. The steric

hindrance around the ether oxygen and the conformational flexibility of the ethyl chains are key

determinants of its physicochemical properties and reactivity. Theoretical studies are crucial for

elucidating these characteristics at a molecular level, providing a foundation for applications in

areas such as solvent chemistry and as a building block in organic synthesis.

Table 1: Molecular Properties of 3-Methoxy-3-methylpentane

Property Value Source

Molecular Formula C7H16O PubChem[1]

Molecular Weight 116.20 g/mol PubChem[1]

IUPAC Name 3-methoxy-3-methylpentane PubChem[1]

CAS Number 53273-16-8 PubChem[1]

Conformational Landscape: A Dance of Steric
Interactions
The biological activity and reactivity of a molecule are intrinsically linked to its three-

dimensional structure. For a flexible molecule like 3-Methoxy-3-methylpentane, a multitude of
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conformations exist due to rotation around its single bonds. A thorough conformational analysis

is paramount to identifying the low-energy structures that are most likely to be populated at

room temperature.

Computational Approach to Conformer Search
A systematic or stochastic search of the conformational space, followed by geometry

optimization and energy calculation using Density Functional Theory (DFT), is the standard

approach. The choice of a functional, such as B3LYP, and a basis set, like 6-31G(d), offers a

good balance between accuracy and computational cost for molecules of this size.

Key Rotational Bonds and Resulting Conformers
The most significant conformational flexibility in 3-Methoxy-3-methylpentane arises from the

rotation around the C-C bonds of the two ethyl groups and the C-O bond of the methoxy group.

The interplay of steric hindrance between the bulky ethyl and methyl groups dictates the

relative stability of the resulting conformers. The staggered conformations are expected to be

energetically more favorable than the eclipsed ones.[2]

Table 2: Calculated Relative Energies of Stable Conformers of 3-Methoxy-3-methylpentane

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)

A (Anti) ~180° 0.00

B (Gauche) ~60° 0.95

C (Gauche) ~-60° 0.95

Note: The data presented in this table is hypothetical and serves as an illustration of the

expected results from a DFT calculation. The dihedral angle refers to one of the ethyl groups

relative to the other.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b14638935?utm_src=pdf-body
https://soul.fossee.in/science-and-concept-map-project/download/abstract-file/58
https://www.benchchem.com/product/b14638935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14638935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformer A (Anti)
0.00 kcal/mol

Transition State Transition State

Conformer B (Gauche)
0.95 kcal/mol

Conformer C (Gauche)
0.95 kcal/mol

Click to download full resolution via product page

Caption: Energy landscape of 3-Methoxy-3-methylpentane conformers.
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Predicting Spectroscopic Signatures: A Theoretical
Fingerprint
Computational chemistry provides powerful tools for predicting spectroscopic data, which can

aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating

NMR chemical shifts. The predicted shifts for the lowest energy conformer of 3-Methoxy-3-
methylpentane are presented below. These theoretical values are instrumental in assigning

the signals in an experimental spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Methoxy-3-methylpentane

Atom
Predicted ¹H Shift
(ppm)

Atom
Predicted ¹³C Shift
(ppm)

-OCH₃ 3.10 -OCH₃ 49.5

-CH₂- 1.45 -C-O 75.0

-CH₃ (ethyl) 0.85 -CH₂- 25.0

-C-CH₃ 1.10 -CH₃ (ethyl) 8.0

-C-CH₃ 22.0

Note: These are illustrative values. The actual shifts would be calculated relative to a standard

like TMS.

Infrared (IR) Spectroscopy
The calculation of vibrational frequencies through a frequency analysis at the optimized

geometry allows for the prediction of the IR spectrum. The most prominent peaks are typically

associated with the stretching and bending of specific functional groups.

Table 4: Predicted Key IR Frequencies for 3-Methoxy-3-methylpentane
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Wavenumber (cm⁻¹) Vibrational Mode

2950-2850 C-H stretching (alkane)

1470-1450 C-H bending (alkane)

1100-1085 C-O stretching (ether)

Reactivity and Electronic Structure: Unveiling
Chemical Behavior
The electronic properties of a molecule govern its reactivity. Theoretical calculations can

provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the

ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept

electrons (electrophilicity). For 3-Methoxy-3-methylpentane, the HOMO is expected to be

localized on the oxygen atom of the methoxy group due to the presence of lone pairs. The

HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map
An ESP map visually represents the charge distribution in a molecule. The red regions indicate

areas of high electron density (negative potential), which are prone to electrophilic attack, while

the blue regions represent low electron density (positive potential), susceptible to nucleophilic

attack. In 3-Methoxy-3-methylpentane, the most negative potential is anticipated around the

oxygen atom.

Probing Reaction Mechanisms: The Case of SN1
Reactivity
Theoretical studies can be employed to investigate the mechanism of chemical reactions. For

instance, 3-Methoxy-3-methylpentane could potentially undergo an SN1-type reaction under

acidic conditions. The methoxy group would be a poor leaving group, but protonation of the
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ether oxygen would make it a good leaving group (methanol). The subsequent formation of a

stable tertiary carbocation would be the rate-determining step. Computational modeling can be

used to calculate the activation energies for each step of the reaction, providing a detailed

understanding of the reaction pathway.[3]

3-Methoxy-3-methylpentane + H⁺ Protonated EtherProtonation Tertiary Carbocation + CH₃OH

Loss of Methanol
(Rate-determining) ProductNucleophilic Attack

Click to download full resolution via product page

Caption: A simplified workflow for a theoretical SN1 reaction study.

Experimental Protocols: A Guide to Computational
Workflow
The following protocol outlines the steps for a comprehensive theoretical study of 3-Methoxy-
3-methylpentane using a computational chemistry software package like Gaussian or ORCA.

Molecule Building: Construct the 3D structure of 3-Methoxy-3-methylpentane using a

molecular editor.

Conformational Search: Perform a conformational search to identify low-energy conformers.

This can be done using a method like the GMMX search in Gaussian.

Geometry Optimization and Frequency Calculation:

For each identified conformer, perform a geometry optimization using a suitable level of

theory (e.g., B3LYP/6-31G(d)).

Follow this with a frequency calculation at the same level of theory to confirm that the

optimized structure is a true minimum (no imaginary frequencies) and to obtain the

vibrational modes for IR spectra prediction.

Single-Point Energy Calculation: To obtain more accurate relative energies, perform a single-

point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-
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311+G(d,p)).

NMR Chemical Shift Calculation: Use the GIAO method on the optimized geometry of the

most stable conformer to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Property Analysis:

Generate molecular orbitals to visualize the HOMO and LUMO.

Calculate the electrostatic potential and map it onto the electron density surface.

Reaction Pathway Analysis (Optional): To study a reaction, locate the transition state

structure for the rate-determining step and calculate the activation energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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